(R)-Ethyl-2-chloromandelate

Description

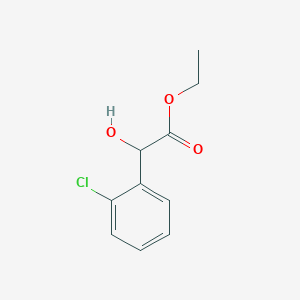

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-chlorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTUSWAHELSQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101296798 | |

| Record name | Ethyl 2-chloro-α-hydroxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13511-30-3 | |

| Record name | Ethyl 2-chloro-α-hydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13511-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-α-hydroxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective Synthetic Methodologies for R Ethyl 2 Chloromandelate

Biocatalytic Approaches for Enantiopure (R)-Ethyl-2-chloromandelate

Biocatalysis offers a powerful tool for the synthesis of enantiomerically pure compounds, combining the benefits of high selectivity with green chemistry principles. utupub.fi For the production of this compound, two main biocatalytic strategies have been extensively explored: kinetic resolution by hydrolase enzymes and transesterification processes catalyzed by lipases.

Kinetic Resolution by Hydrolase Enzymes

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst, in this case, a hydrolase enzyme. The enzyme selectively hydrolyzes one enantiomer, leaving the other, desired enantiomer unreacted and in a highly enriched form.

A crucial first step in developing a successful kinetic resolution process is the identification of a suitable enzyme with high enantioselectivity and activity. A thermally stable hydrolase (SNSM-87) from Klebsiella oxytoca has been identified as a promising biocatalyst for the hydrolytic resolution of racemic ethyl 2-chloromandelate. researchgate.netgrafiati.com This enzyme exhibits a preference for hydrolyzing the (S)-enantiomer, leaving the desired this compound. researchgate.net Studies have shown that this hydrolase can achieve high enantiomeric excess (ee) for the remaining (R)-ester. researchgate.net The use of whole cells of Klebsiella oxytoca has also been explored, demonstrating the feasibility of using this microorganism directly as a biocatalyst. researchgate.net

Table 1: Performance of Klebsiella oxytoca Hydrolase in Kinetic Resolution

| Substrate | Biocatalyst | Enantiomeric Excess (ee) of (R)-ester | Reference |

|---|

This table summarizes the high enantioselectivity achieved using Klebsiella oxytoca hydrolase for the kinetic resolution of racemic ethyl 2-chloromandelate.

To maximize the efficiency and enantioselectivity of the enzymatic resolution, various reaction parameters must be optimized. The use of a biphasic media system, typically consisting of an organic solvent and an aqueous buffer, has been shown to be highly effective. researchgate.netresearchgate.net This system allows for the separation of the substrate and product, minimizing product inhibition and facilitating downstream processing. acs.org

Key parameters that have been systematically studied and optimized for the Klebsiella oxytoca hydrolase-catalyzed resolution include: researchgate.netgrafiati.com

Organic Solvent: Isooctane (B107328) has been identified as a suitable organic phase. researchgate.net

pH: An optimal pH of 6 for the aqueous phase was determined. researchgate.net

Temperature: The enzyme exhibits high activity and stability at an optimal temperature of 55°C. researchgate.net

Enzyme Loading: An enzyme concentration of 2 mg/ml was found to be effective. researchgate.net

Substrate Concentration: The initial concentration of the racemic ester influences the reaction rate and enantioselectivity. researchgate.net

Kinetic analysis under these optimal conditions has allowed for the estimation of kinetic constants, providing a deeper understanding of the enzyme's behavior. researchgate.net

The hydrolase from Klebsiella oxytoca has demonstrated a degree of substrate specificity. While highly effective for the resolution of (R,S)-ethyl 2-chloromandelate, its performance with other structurally related esters has also been investigated. researchgate.netresearchgate.net Studies on various (R,S)-2-hydroxycarboxylic acid esters have helped to elucidate the structure-enantioselectivity correlations of this enzyme. researchgate.net The enzyme's preference for the (S)-enantiomer appears to be a consistent trait across a range of substrates. researchgate.net This understanding of substrate scope is crucial for applying this biocatalyst to the synthesis of other valuable chiral compounds.

Optimization of Biocatalytic Reaction Parameters (e.g., Biphasic Media Systems, Temperature, pH, Substrate Concentration, Enzyme Loading)

Transesterification Processes Catalyzed by Lipases

Transesterification, the exchange of the alcohol or acid part of an ester with another alcohol or acid, is another powerful enzymatic method for kinetic resolution. Lipases are commonly employed for this purpose due to their broad substrate specificity and stability in organic solvents.

A variety of lipases have been screened for their ability to catalyze the enantioselective transesterification of 2-chloromandelate esters. Among the enzymes tested, Candida antarctica lipase (B570770) A (CAL-A) has shown exceptional performance, exhibiting high enantioselectivity and reaction rates towards the (S)-enantiomer of methyl 2-chloromandelate. researchgate.netua.es This allows for the production of methyl (R)-2-chloromandelate in high enantiomeric purity. researchgate.netua.es Lipase AK has also been successfully used for the resolution of (R,S)-2-chloromandelic acid through transesterification with vinyl acetate (B1210297) as the acyl donor. researchgate.net

Table 2: Performance of Lipases in Transesterification

| Substrate | Biocatalyst | Enantiomeric Excess (ee) of (R)-ester | Yield of (R)-ester | Reference |

|---|---|---|---|---|

| (R,S)-methyl 2-chloromandelate | Candida antarctica lipase A (CAL-A) | >99% | 41% | researchgate.netua.es |

This table highlights the effectiveness of different lipases in the enantioselective transesterification for producing (R)-2-chloromandelate derivatives.

The selection of an appropriate lipase is critical, as different lipases can exhibit varying degrees of enantioselectivity and activity depending on the substrate and reaction conditions. CAL-A, in particular, has proven to be a robust and efficient biocatalyst for this transformation, even demonstrating reusability over multiple reaction cycles. researchgate.net

Reaction Conditions in Lipase-Mediated Transesterification (e.g., Solvent-Free Systems, Organic Solvents)

Chemoenzymatic Pathways for Related Chiral Precursors

The synthesis of this compound can also be approached through the preparation of related chiral precursors, which are then chemically converted to the final product.

A key precursor, (R)-2-chloromandelonitrile, can be synthesized via the asymmetric hydrocyanation of 2-chlorobenzaldehyde, catalyzed by a hydroxynitrile lyase (HNL). researchgate.netacs.org Almond meal, a source of (R)-specific oxynitrilase, has been used to catalyze this reaction. acs.org An industrially viable process was developed that involved the slow feeding of reactants and the use of a minimal amount of water, which resulted in (R)-2-chloromandelonitrile in 98% yield and 90% ee. acs.org Subsequent acidic hydrolysis afforded enantiopure (R)-2-chloromandelic acid (>99% ee). acs.org

Research has also focused on HNLs from other sources, such as the millipede Parafontaria laminata (PlamHNL). nih.govacs.org While the wild-type PlamHNL catalyzed the synthesis of (R)-2-chloromandelonitrile with 76% ee, protein engineering efforts have led to significant improvements. nih.govacs.org A mutant, N85Y, was developed that increased the enantiomeric excess to 92%. nih.gov Under optimized conditions (pH 3.5), this mutant achieved a 91% conversion with 98.2% ee. nih.gov

Nitrilases offer a direct route to chiral carboxylic acids from nitriles. almacgroup.com The deracemization of racemic o-chloromandelonitrile to (R)-2-chloromandelic acid has been successfully achieved using nitrilases. nih.govresearchgate.net A nitrilase from Labrenzia aggregata (LaN) was found to hydrolyze o-chloromandelonitrile with high enantioselectivity, producing (R)-2-chloromandelic acid with 96.5% ee. nih.gov To overcome substrate inhibition, a biphasic system of toluene-water was employed, allowing for the transformation of 300 mM of the substrate with an isolated yield of 94.5%. nih.gov

Protein engineering has also been applied to enhance the performance of nitrilases. nih.gov A nitrilase from Burkholderia cenocepacia J2315 was engineered to create a mutant with improved enantioselectivity (99.1% ee) and a 360% increase in relative activity for the hydrolysis of o-chloromandelonitrile. nih.gov This engineered enzyme allowed for the complete hydrolysis of 500 mM o-chloromandelonitrile in 3 hours, yielding (R)-o-chloromandelic acid with 98.7% ee. nih.gov

The asymmetric reduction of α-keto esters is a well-established method for producing chiral α-hydroxy esters. nih.govresearchgate.net This approach can be applied to synthesize mandelic acid derivatives. While not directly producing this compound, the principles are highly relevant.

Chemical catalytic methods often employ chiral auxiliaries or catalysts. For example, the reduction of α-keto esters using cis-1-arylsulfonamido-2-indanols as chiral auxiliaries has been shown to proceed with excellent diastereoselectivity. nih.gov This method allows for the synthesis of optically pure (R)-mandelic acid (>99% ee) after removal of the auxiliary. nih.gov

Biocatalytic reductions often utilize alcohol dehydrogenases (ADHs) or whole-cell systems. The enzymatic reduction of phenylglyoxylic acid to (R)-mandelic acid has been achieved using an (R)-mandelic acid dehydrogenase from Lactobacillus curvatus. unipd.it This process can be run continuously in an enzyme membrane reactor with cofactor regeneration, demonstrating high efficiency. unipd.it Ruthenium-catalyzed dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) of β-amino-α-keto esters also provides access to enantioenriched α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. nih.gov

Nitrilase-Mediated Deracemization to (R)-2-Chloromandelic Acid

Chemical Catalytic Approaches for Enantioselective Synthesis

While enzymatic methods are powerful, chemical catalytic approaches also offer effective routes to enantiomerically pure compounds like this compound. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. The asymmetric reduction of α-keto esters, as mentioned previously, is a prime example of a chemical catalytic approach that can be used to generate chiral α-hydroxy esters, including mandelic acid derivatives. nih.gov The use of chiral ligands in combination with metal catalysts for asymmetric hydrogenation or transfer hydrogenation of α-keto esters is a widely studied area, often achieving high yields and enantioselectivities. researchgate.net

Asymmetric Hydrogenation of Precursor Compounds

Asymmetric hydrogenation is a powerful technique for establishing stereocenters with high enantioselectivity. In the context of this compound synthesis, this typically involves the reduction of a precursor α-ketoester, such as ethyl 2-chloro-2-oxo-2-phenylacetate.

The success of this method hinges on the use of chiral catalysts that can effectively differentiate between the two enantiotopic faces of the ketone. Ruthenium-based catalysts, particularly those complexed with chiral diphosphine ligands like SEGPHOS, have shown promise in this area. nih.gov The choice of catalyst, solvent, and reaction conditions, including the presence of additives like Brønsted acids, can significantly influence both the reaction rate and the enantiomeric excess (e.e.) of the desired product. nih.gov For instance, the combination of a Rhodium-SEGPHOS complex has been utilized in the asymmetric hydrogenation of prochiral olefins, a related transformation that highlights the versatility of these catalytic systems. nih.gov

Another approach involves the asymmetric transfer hydrogenation of precursor ketones. This method uses a hydrogen donor, such as a formic acid/triethylamine azeotrope, in place of gaseous hydrogen. Ruthenium catalysts, like those derived from (R,R)-2,4,6-triisopropyl C6H2SO2-DPEN, have been investigated for the synthesis of related compounds like methyl (R)-o-chloromandelate, achieving up to 92% e.e. researchgate.net

Biocatalytic asymmetric reduction offers a green and highly selective alternative to metal-based catalysis. Whole cells of microorganisms like Saccharomyces cerevisiae have been successfully employed to reduce methyl-2-chlorobenzoylformate to methyl (R)-2-chloromandelate with high conversion (100%) and excellent enantioselectivity (96.1% e.e.). nih.gov Similarly, recombinant E. coli overproducing a versatile carbonyl reductase has been used for the asymmetric reduction of methyl o-chlorobenzoylformate, yielding the (R)-ester with over 99% e.e. rsc.orgacs.org Engineered ketoreductases, such as ChKRED20 from Chryseobacterium sp. CA49, have also been developed to efficiently reduce aryl ketoesters, which are often poor substrates for wild-type enzymes. researchgate.netsci-hub.se

Below is a table summarizing the results of various asymmetric hydrogenation approaches:

| Catalyst/Biocatalyst | Precursor | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| Ru-(R,R)-2,4,6-triisopropyl C6H2SO2-DPEN | Methyl-2-chlorobenzoylformate | Methyl (R)-o-chloromandelate | - | 92 |

| Saccharomyces cerevisiae | Methyl-2-chlorobenzoylformate | Methyl (R)-2-chloromandelate | 100 | 96.1 |

| Recombinant E. coli (carbonyl reductase) | Methyl o-chlorobenzoylformate | Methyl (R)-o-chloromandelate | - | >99 |

Development of Other Enantioselective Chemical Transformations

Beyond asymmetric hydrogenation, other enantioselective methods have been developed for the synthesis of this compound and related compounds.

Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipase-catalyzed kinetic resolution has been extensively studied for the production of enantiopure 2-chloromandelic acid esters. For example, hydrolase from Klebsiella oxytoca has been used for the hydrolytic resolution of racemic ethyl 2-chloromandelate in a biphasic system. researchgate.netresearchgate.net This method allows for the separation of the (R)- and (S)-enantiomers, with the unreacted (R)-ester being the desired product. Similarly, Candida antarctica lipase A (CAL-A) has demonstrated high enantioselectivity towards methyl (S)-2-chloromandelate, enabling the isolation of methyl (R)-2-chloromandelate with over 99% e.e. and a 41% yield under solvent-free conditions. researchgate.net

Chiral Auxiliary-Mediated Synthesis: This classical approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. For instance, the Strecker reaction using [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride as a chiral auxiliary has been applied to synthesize diastereomerically pure (2S)-(2-chlorophenyl){[(1S)-1-(4-methoxyphenyl)ethyl]amino}acetonitrile hydrochloride, a precursor to the corresponding amino acid. researchgate.net

Enzymatic Hydrocyanation: The asymmetric synthesis of (R)-o-chloromandelic acid has been achieved through the almond meal-catalyzed hydrocyanation of 2-chlorobenzaldehyde. researchgate.net This method yields (R)-2-chloromandelonitrile with high yield (98%) and good enantiomeric excess (90%), which can then be hydrolyzed to the desired acid. researchgate.net

Coordination-Mediated Resolution: A preparative scale resolution of methyl o-chloromandelate has been reported using optically pure (2R, 3R)-O,O′-dibenzoyltartaric acid and calcium oxide. scispace.com This method affords methyl (R)-o-chloromandelate with an excellent enantiomeric excess of over 99.5% and a good yield of 71%. scispace.com

The following table provides an overview of these alternative enantioselective methods:

| Method | Reagent/Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Kinetic Resolution | Klebsiella oxytoca hydrolase | Racemic ethyl 2-chloromandelate | This compound | - | - |

| Kinetic Resolution | Candida antarctica lipase A | Racemic methyl 2-chloromandelate | Methyl (R)-2-chloromandelate | 41 | >99 |

| Enzymatic Hydrocyanation | Almond meal | 2-Chlorobenzaldehyde | (R)-2-Chloromandelonitrile | 98 | 90 |

| Coordination-Mediated Resolution | CaO, (2R, 3R)-O,O′-dibenzoyltartaric acid | Racemic methyl o-chloromandelate | Methyl (R)-o-chloromandelate | 71 | >99.5 |

Comparative Analysis of Synthetic Efficiency and Enantioselectivity

The choice of synthetic methodology for producing this compound depends on a comparative analysis of factors such as yield, enantioselectivity, cost, and environmental impact.

Asymmetric hydrogenation methods, particularly those employing biocatalysts, offer significant advantages in terms of enantioselectivity and green chemistry principles. Biocatalytic reductions often proceed with near-perfect enantioselectivity (>99% e.e.) and high conversions under mild reaction conditions. nih.govrsc.org While metal-catalyzed hydrogenations can also achieve high enantioselectivity, they may require expensive and potentially toxic heavy metal catalysts. researchgate.net

Other enantioselective transformations like enzymatic hydrocyanation and coordination-mediated resolution present viable alternatives. Enzymatic hydrocyanation can achieve high yields (98%), though the enantioselectivity may be slightly lower (90% e.e.) before further purification. researchgate.net Coordination-mediated resolution offers excellent enantiopurity (>99.5% e.e.) and good yields (71%) on a larger scale, making it an industrially attractive option. scispace.com

Mechanistic Investigations and Computational Studies in R Ethyl 2 Chloromandelate Chemistry

Elucidation of Reaction Mechanisms in Biocatalytic Pathways

Biocatalytic methods, particularly enzymatic resolutions, are prominent in the stereoselective synthesis of (R)-ethyl-2-chloromandelate. researchgate.netresearchgate.net The elucidation of the reaction mechanisms involved is fundamental to enhancing the efficiency and selectivity of these processes.

One key area of investigation has been the hydrolytic resolution of racemic (R,S)-ethyl-2-chloromandelate using hydrolases. researchgate.net Studies utilizing a thermally stable esterase (SNSM-87) from Klebsiella oxytoca have been particularly insightful. researchgate.netresearchgate.net In these systems, the enzyme preferentially hydrolyzes the (S)-enantiomer, leaving the desired this compound unreacted and thus resolved. researchgate.net

The kinetic analysis of this resolution often employs an expanded Michaelis-Menten mechanism, focusing on the rate-limiting acylation step. researchgate.netuni-graz.at It has been demonstrated that the breakdown of the tetrahedral intermediate to form the acyl-enzyme intermediate is the rate-limiting step in the hydrolysis of both enantiomers. uni-graz.at This is supported by the Brønsted slopes observed for the fast-reacting (S)-enantiomers and the slow-reacting (R)-enantiomers. uni-graz.at

The reaction environment, such as the use of a biphasic system (e.g., n-heptane-aqueous), has been shown to significantly improve substrate concentration and biocatalyst productivity compared to a single-phase aqueous system. researchgate.net A "Ping-Pong bi-bi" mechanism has been proposed for the enantioselective transesterification in such systems, where a quantitative model can be constructed to simulate and optimize the reaction process. researchgate.net

Table 1: Kinetic Parameters for the Hydrolytic Resolution of (R,S)-ethyl-2-chloromandelate by Klebsiella oxytoca Hydrolase researchgate.net

| Kinetic Parameter | Value | Unit |

| k2R | 4.6 × 10-3 | mmol/h·g |

| k2S | 18.2 | mmol/h·g |

| KmR | 0.72 | mM |

| KmS | 0.90 | mM |

| KI | 65.5 | mM |

This table presents the kinetic constants for the enzymatic resolution, where 'R' and 'S' denote the respective enantiomers, 'k2' represents the acylation rate constant, 'Km' is the Michaelis constant, and 'KI' is the inhibition constant for the acid product. researchgate.net

Computational Modeling of Chiral Recognition and Stereoselectivity

Computational modeling has become an indispensable tool for understanding the molecular basis of chiral recognition and predicting stereoselectivity in the synthesis of this compound. taylorfrancis.com These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.

Molecular imprinting technology, guided by computational modeling, offers a promising avenue for creating polymers with predetermined selectivity for specific enantiomers. taylorfrancis.com The combination of quantum mechanics and molecular dynamics has significantly advanced the design of these molecularly imprinted polymers (MIPs). taylorfrancis.com These computational techniques can predict the complex molecular interactions between the template molecule, such as an enantiomer of a chloromandelate derivative, and the functional monomers, which is crucial for designing effective chiral recognition sites. taylorfrancis.com

In the context of enzymatic catalysis, computational studies help to elucidate the structural basis for stereoselectivity. mpg.de By modeling the enzyme's active site and its interaction with both the (R) and (S) enantiomers of the substrate, researchers can identify the key amino acid residues and non-covalent interactions responsible for discriminating between the two enantiomers. uni-graz.at This understanding is critical for enzyme engineering efforts aimed at improving enantioselectivity. uni-graz.atrsc.org

Density Functional Theory (DFT) calculations are frequently employed to investigate reaction pathways and the origins of stereoselectivity in chemical synthesis. nih.gov These calculations can model the transition states of the stereodivergent steps, helping to rationalize why one diastereomer is formed preferentially over the other. nih.gov For instance, in radical cascade reactions, computational studies have been used to understand how different catalyst systems can control the stereochemistry of hydrogen atom transfer to acyclic radical intermediates. nih.gov

Reaction Pathway Mapping and Transition State Analysis

Mapping the reaction pathway and analyzing the corresponding transition states are crucial for a comprehensive understanding of the chemical transformations leading to this compound. rsc.orgfiveable.me This involves identifying all elementary steps, intermediates, and the energy barriers that separate them. fiveable.me

In biocatalytic reductions of precursors like ethyl 2-chloro-2-oxoacetate, the reaction pathway involves the enzyme-catalyzed transfer of a hydride ion from a cofactor, such as NAD(P)H, to the carbonyl group of the substrate. acs.org Transition state analysis, often aided by computational methods, can reveal the geometry of the transition state and the key interactions that stabilize it, thereby explaining the observed stereoselectivity. rsc.org

For chemical synthesis routes, reaction pathway mapping can be more complex, potentially involving multiple competing pathways. mdpi.com For example, in the synthesis of complex heterocyclic systems, cascade reactions can occur where a series of intramolecular cyclizations and rearrangements follow an initial intermolecular reaction. mdpi.com Elucidating these pathways requires a combination of experimental techniques, such as the isolation and characterization of intermediates, and computational modeling to map the potential energy surface. mdpi.com

The study of on-surface synthesis has shown that the reaction pathway can be significantly influenced by the substrate on which the reaction takes place. rsc.org This highlights the importance of considering the reaction environment when mapping reaction pathways. While not directly applied to this compound in the provided context, this principle is broadly applicable to understanding how reaction conditions can direct the outcome of a chemical synthesis. rsc.org

Synthetic Utility and Applications As a Chiral Building Block

Role as a Key Precursor in the Asymmetric Synthesis of Pharmaceutically Active Compounds (e.g., (S)-Clopidogrel)

The most critical application of (R)-Ethyl-2-chloromandelate and its methyl analog, (R)-methyl-2-chloromandelate, is as a key chiral intermediate in the industrial synthesis of the antiplatelet agent (S)-Clopidogrel. researchgate.netresearchgate.netrsc.orgutupub.fi The therapeutic efficacy of Clopidogrel is exclusive to its (S)-enantiomer, making the asymmetric synthesis from an enantiomerically pure precursor such as this compound a crucial industrial process. chiralpedia.com

Several chemoenzymatic and catalytic methods have been developed to produce (R)-2-chloromandelate esters with high enantiomeric purity. These methods are generally preferred as they often result in higher yields and enantiomeric excess (e.e.) compared to classical resolution techniques. acs.org Key strategies include the enzymatic resolution of racemic esters and the asymmetric reduction of a prochiral ketone precursor. acs.orgscispace.com

In enzymatic resolution, hydrolases such as lipases are used to selectively process one enantiomer from a racemic mixture of ethyl or methyl 2-chloromandelate. researchgate.netgoogleapis.com For instance, hydrolase from Klebsiella oxytoca can selectively hydrolyze the (S)-ester, leaving the desired this compound unreacted and in high optical purity. researchgate.net Similarly, Candida antarctica lipase (B570770) A (CAL-A) has been effectively used in the transesterification of racemic methyl 2-chloromandelate to yield the (R)-enantiomer with over 99% e.e. kaist.ac.kr

Asymmetric reduction offers a more direct route, converting methyl-2-chlorobenzoylformate into (R)-methyl-2-chloromandelate using whole-cell biocatalysts like Saccharomyces cerevisiae or recombinant E. coli overproducing specific reductases. rsc.orgnih.gov These biocatalytic reductions can achieve high conversions and excellent enantioselectivity. rsc.orgacs.org

The following table summarizes various research findings on the synthesis of the key (R)-ester intermediate.

| Precursor/Substrate | Catalyst/Enzyme | Method | Product | Yield | Enantiomeric Excess (e.e.) | Source |

| Racemic methyl 2-chloromandelate | Candida antarctica lipase A (CAL-A) | Transesterification | Methyl (R)-2-chloromandelate | 42% | >99% | kaist.ac.kr |

| Racemic ethyl 2-chloromandelate | Hydrolase from Klebsiella oxytoca | Hydrolytic Resolution | Ethyl (R)-2-chloromandelate | - | 100% | researchgate.net |

| Methyl-2-chlorobenzoylformate | Whole cells of Saccharomyces cerevisiae | Asymmetric Reduction | Methyl (R)-2-chloromandelate | - | 96.1% | nih.gov |

| Methyl o-chlorobenzoylformate | Recombinant E. coli with carbonyl reductase | Asymmetric Reduction | Methyl (R)-o-chloromandelate | - | >99% | rsc.org |

| Racemic methyl o-chloromandelate | CaO and (2R, 3R)-O,O′-dibenzoyltartaric acid | Coordination-mediated Resolution | Methyl (R)-o-chloromandelate | 71% | >99.5% | scispace.com |

Derivatization for Advanced Chiral Molecule Construction

The utility of this compound extends beyond its direct use in Clopidogrel synthesis. Its structure allows for various chemical modifications, transforming it into other advanced chiral building blocks. kaist.ac.kr

One significant derivatization involves converting the mandelate (B1228975) ester into optically active 2-chlorostyrene (B146407) oxide. googleapis.comgoogle.com This is achieved by protecting the hydroxyl group, often as a tosylate or mesylate, followed by an elimination reaction to form the epoxide. Chiral epoxides like 2-chlorostyrene oxide are valuable intermediates in their own right, used in the synthesis of various pharmaceutical agents. googleapis.com

More advanced applications involve using the mandelate structure as a scaffold for complex chemical transformations. For example, (R)-o-chloromandelate can be derivatized through esterification and subsequent silylation. nih.gov This modified molecule can then undergo iridium-catalyzed C-H bond borylation, a modern synthetic technique for creating complex aromatic structures. This demonstrates how the initial chirality of the mandelate ester can direct the stereochemistry of significantly more complex products. nih.gov Chiral derivatizing agents, such as (+)- or (-)-1-(9-fluorenyl)ethyl chloroformate, are also used in analytical chemistry to separate and identify enantiomers, highlighting the broader importance of chiral molecules in chemical science. nih.gov

| Starting Material | Reaction Sequence | Product | Application | Source |

| (R)-2-Chloromandelate ester | 1. Tosylation/Mesylation 2. Base-induced elimination | Optically active 2-chlorostyrene oxide | Intermediate for pharmaceutical synthesis | googleapis.comgoogle.com |

| (R)-o-chloromandelate | 1. Esterification 2. Silylation 3. Ir-catalyzed C-H borylation | Borylated aromatic compounds | Advanced intermediates for complex molecule synthesis | nih.gov |

Contribution to the Chiral Pool for Complex Organic Synthesis

The concept of the "chiral pool" is fundamental to modern asymmetric synthesis, referring to the collection of inexpensive, readily available, and enantiomerically pure compounds, often from natural sources, that serve as starting materials for complex chiral molecules. magtech.com.cn this compound, made accessible through efficient biocatalytic and chemical resolution methods, is a significant contributor to this synthetic toolbox. researchgate.netacs.orgscispace.com

The versatility of this building block is further demonstrated by its use in fields beyond pharmaceuticals. For instance, derivatives of chloromandelic acid have been used to create chiral spiroborate anions, such as [B(S-chloromandelate)₂]⁻. rsc.org These chiral anions were used in the synthesis of multifunctional materials that combine chirality with electrical conductivity, a growing area of interest in materials science. rsc.org The ability to incorporate this specific chiral unit into such advanced materials underscores the broad synthetic potential originating from this compound.

Advanced Research Directions in R Ethyl 2 Chloromandelate Synthesis

Enzyme Engineering for Enhanced Catalytic Performance

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, such as lipases, esterases, and alcohol dehydrogenases, for the production of (R)-ethyl-2-chloromandelate is a well-established strategy. acs.org However, ongoing research aims to overcome the limitations of naturally occurring enzymes by tailoring their properties for industrial applications.

Directed evolution and rational design are powerful tools to enhance the catalytic properties of enzymes. researchgate.netnih.gov These techniques involve modifying the enzyme's genetic code to create variants with improved characteristics.

Directed evolution mimics the process of natural selection in a laboratory setting. mpg.de It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired properties, such as enhanced enantioselectivity or activity. For instance, a variant of Candida antarctica lipase (B570770) A (CalA) was developed through directed evolution, exhibiting a significant improvement in E-values (a measure of enantioselectivity) from 2–20 for the wild type to 45–276 for a range of α-substituted p-nitrophenyl esters. acs.org This variant also showed a 30-fold increase in activity and a reversed enantioselectivity from (S) to (R). acs.org Similarly, an esterase from Rhodobacter sphaeroides (RspE) was engineered through directed evolution, leading to a variant with enhanced selectivity in the hydrolytic kinetic resolution of various esters. researchgate.net

Rational design, on the other hand, utilizes knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations. nih.gov Molecular docking simulations can predict how a substrate binds to the active site, allowing researchers to identify key amino acid residues for modification. researchgate.net For example, the enantioselectivity of the esterase BioH towards methyl (S)-o-chloromandelate was significantly improved by rationally designing mutations that fine-tuned the steric and electronic interactions within the active site. researchgate.net A triple mutant exhibited an E-value of 73.4, a substantial increase from the wild-type's 3.3. researchgate.net Another study successfully increased the R-enantioselectivity of an esterase for the asymmetric hydrolysis of methyl (R,S)-o-chloromandelate to an E-value of 75.5 through mutations that introduced a beneficial π-π stacking interaction between the substrate and the enzyme. researchgate.net

Table 1: Examples of Enzyme Engineering for Improved Catalysis

| Enzyme | Engineering Strategy | Substrate | Improvement | Reference |

| Candida antarctica lipase A (CalA) | Directed Evolution | α-substituted p-nitrophenyl esters | E-value increased from 2-20 to 45-276; 30-fold activity increase; reversed enantioselectivity. | acs.org |

| Esterase BioH | Rational Design | Methyl (S)-o-chloromandelate | E-value increased from 3.3 to 73.4. | researchgate.net |

| Esterase | Rational Design | Methyl (R,S)-o-chloromandelate | R-enantioselectivity increased to E=75.5. | researchgate.net |

The search for new enzymes with inherent advantages for industrial processes is a continuous effort. Genome hunting from diverse microorganisms is a fruitful approach to identify novel biocatalysts. jiangnan.edu.cn Candida glabrata, for example, has been identified as a source of several reductases efficient in the asymmetric reduction of various keto esters. jiangnan.edu.cn One such alcohol dehydrogenase, CgADH, was identified and characterized, showing high activity and stability. jiangnan.edu.cn

Researchers have also explored various hydrolases for the kinetic resolution of racemic ethyl 2-chloromandelate. A hydrolase from Klebsiella oxytoca proved to be a promising biocatalyst for this purpose in a biphasic system, achieving 100% enantiomeric excess (ee) for the unreacted this compound. researchgate.netresearchgate.net Similarly, among eleven hydrolytic enzymes screened, Candida antarctica lipase A (CAL-A) demonstrated the highest enantioselectivity and reaction rate for the resolution of methyl (S)-2-chloromandelate, allowing for the production of methyl (R)-2-chloromandelate with over 99% ee. researchgate.netkaist.ac.kr

The development of "designer cells," which are whole-cell biocatalysts engineered to overexpress specific enzymes, is another important strategy. unipd.it These systems can offer advantages in terms of cofactor regeneration and enzyme stability. researchgate.net

Table 2: Novel Biocatalysts for this compound and Related Compounds

| Biocatalyst | Source Organism | Application | Achieved Enantiomeric Excess (ee) | Reference |

| Hydrolase (SNSM-87) | Klebsiella oxytoca | Kinetic resolution of (R,S)-ethyl 2-chloromandelate | 100% for (R)-ester | researchgate.netresearchgate.net |

| Candida antarctica lipase A (CAL-A) | Candida antarctica | Kinetic resolution of methyl 2-chloromandelate | >99% for (R)-ester | researchgate.netkaist.ac.kr |

| Alcohol Dehydrogenase (ADH) | Bacillus sp. | Asymmetric reduction of methyl o-chlorobenzoylformate | >99% for (R)-methyl-2-chloromandelate | acs.org |

| Nitrilase | Labrenzia aggregata | Deracemization of o-chloromandelonitrile | 97.6% for (R)-o-chloromandelic acid | researchgate.net |

Directed Evolution and Rational Design for Improved Enantioselectivity and Activity

Development of Innovative Chemical Catalytic Systems

While biocatalysis is a major focus, research into innovative chemical catalytic systems continues to offer competitive alternatives for the synthesis of this compound. These systems often involve the use of chiral metal complexes or organocatalysts to achieve high enantioselectivity.

Asymmetric hydrogenation and transfer hydrogenation using ruthenium-based catalysts have been investigated for the production of methyl (R)-o-chloromandelate. researchgate.net With a Ru-(R,R)-2,4,6-triisopropyl C6H2SO2-DPEN catalyst and a formic acid-triethylamine azeotrope as the hydrogen source, an enantiomeric excess of up to 92% was achieved. researchgate.net Another approach involves the use of supramolecular catalysts, which can create microenvironments that mimic enzyme active sites, thereby enhancing reaction rates and selectivity. mdpi.comnih.gov For example, the use of cyclodextrins functionalized with thiazolium salts has been shown to catalyze the benzoin (B196080) condensation, a related reaction type. mdpi.com

Process Intensification and Scale-Up Methodologies in Production

Translating a successful laboratory-scale synthesis into an economically viable industrial process requires significant research into process intensification and scale-up. researchgate.netuniovi.es Key considerations include increasing substrate loading, improving space-time yield, and ensuring catalyst stability and reusability.

For the enzymatic resolution of (R,S)-ethyl 2-chloromandelate using the Klebsiella oxytoca hydrolase, optimizing parameters such as solvent type, temperature, pH, and enzyme loading was crucial for achieving high enantioselectivity. researchgate.netexaly.com The use of a biphasic system with isooctane (B107328) as the organic phase was found to be optimal. researchgate.netncku.edu.tw In another example, the immobilized Candida antarctica lipase A (CAL-A) could be reused for thirteen cycles without a significant loss in activity or enantioselectivity, demonstrating the economic feasibility of the process. researchgate.netkaist.ac.kr

Whole-cell biocatalysis processes have been developed to achieve very high substrate concentrations. For instance, a process for the reduction of methyl o-chlorobenzoylformate using recombinant E. coli cells achieved a substrate loading of 500 g/L, resulting in a space-time yield of 812 g·L⁻¹d⁻¹. acs.orgbcrti.co.in Similarly, a process for the synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate, another chiral building block, reached a product concentration of 666 g/L with over 99.9% ee using a highly tolerant alcohol dehydrogenase. sci-hub.se These examples highlight the potential for highly efficient and intensive biocatalytic processes.

Integration of Multistep Chemoenzymatic Cascade Reactions

Integrating multiple reaction steps into a single-pot cascade process offers significant advantages in terms of reduced waste, lower costs, and improved efficiency by avoiding the isolation of intermediates. researchgate.net Chemoenzymatic cascades, which combine the strengths of both chemical and biological catalysts, are particularly promising.

A chemoenzymatic route for the preparation of optically pure (S)-2-chlorophenylglycine, a related intermediate for clopidogrel, has been developed. researchgate.net This process involves the enzymatic resolution of a racemic N-phenylacetyl derivative using immobilized penicillin G acylase. researchgate.net Another example is the synthesis of (S)-clopidogrel itself through a sequence involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening esterification, utilizing an organocatalyst. researchgate.net

The development of multi-enzyme cascade systems is also a key area of research. A three-enzyme system has been developed for the deracemization of racemic 2-hydroxy acids, demonstrating the potential for highly atom-efficient processes. researchgate.net Such integrated cascades represent a sophisticated approach to streamlining the synthesis of complex chiral molecules like the precursors to this compound.

Q & A

Q. How can researchers address discrepancies in enantiomeric excess (%ee) values reported for this compound across different analytical platforms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.